molecular formula C19H25N3OS B12495327 2-(cyclohexylsulfanyl)-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide

2-(cyclohexylsulfanyl)-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B12495327
M. Wt: 343.5 g/mol
InChI Key: GNJPQJVZNOLSGV-UHFFFAOYSA-N
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Description

2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclohexylsulfanyl group and a pyrazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the cyclohexylsulfanyl group, and subsequent acylation to form the final acetamide structure. Common reagents used in these reactions include cyclohexylthiol, methylphenylhydrazine, and acetic anhydride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

2-cyclohexylsulfanyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H25N3OS/c1-14-8-10-16(11-9-14)22-18(12-15(2)21-22)20-19(23)13-24-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,20,23)

InChI Key

GNJPQJVZNOLSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CSC3CCCCC3

Origin of Product

United States

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